
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is a polyamine compound with a long chain structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a long carbon chain. One common method is the reaction of a polyamine precursor with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cellular processes and as a component of biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in signaling pathways and modulate enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol
- 3,6,9,12,15,18,21,24-Octaoxaheptacos-26-en-1-yl acetate
Uniqueness
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is unique due to its multiple amine groups, which confer high reactivity and versatility. This distinguishes it from similar compounds that may have different functional groups or structural features.
Propriétés
Numéro CAS |
5763-77-9 |
|---|---|
Formule moléculaire |
C18H48N10 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
N'-[2-[2-[2-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H48N10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h21-28H,1-20H2 |
Clé InChI |
YOCIVUWSCUVAQU-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCNCCNCCNCCNCCNCCNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


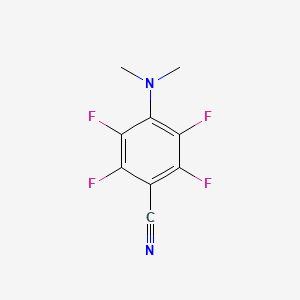
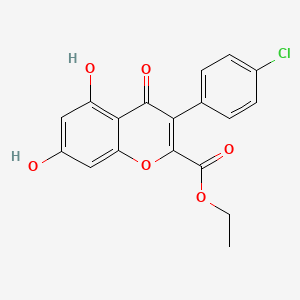

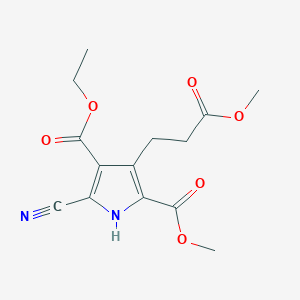
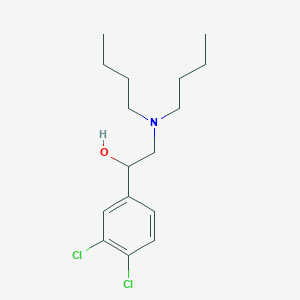

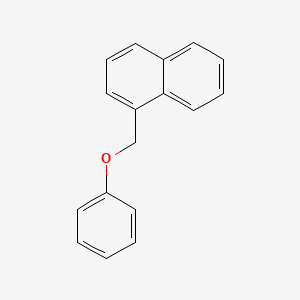
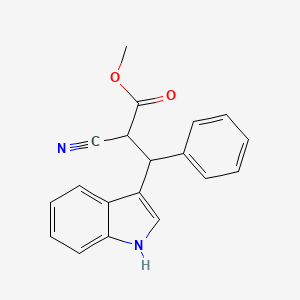

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

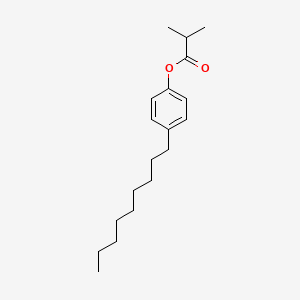
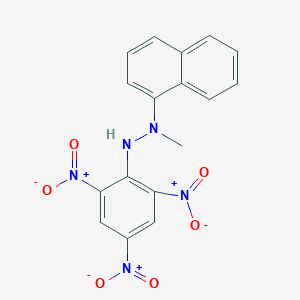
![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
